6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclohexyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIJMDMHXZGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound interacts with. The interaction with these targets can lead to changes in cellular processes and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can affect these properties .
The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets. This could include the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
The action environment of the compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other substances . Additionally, this compound has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux, leading to changes in the levels of metabolites and altering cellular energy production . Additionally, it can interact with cofactors, modulating their activity and impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its biological activity . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it influences cellular energy production and apoptosis . The compound’s activity is modulated by its localization, impacting its overall efficacy and biological effects .
Biological Activity
6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₁N₃
- Molecular Weight : 231.34 g/mol
- CAS Number : 2098091-48-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : This compound has been studied for its inhibitory effects on specific kinases, which are crucial in cell signaling pathways involved in cancer progression. It may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
Antiproliferative Effects
A summary of the antiproliferative effects of this compound against different cancer cell lines is presented below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10.8 | Induction of apoptosis and G2/M phase arrest |
| HeLa (Cervical) | 11.8 | Inhibition of CDK activity |
| HepG2 (Liver) | 10.4 | Synergistic effects with doxorubicin |
Study on Anticancer Properties
In a recent study, this compound was evaluated for its anticancer efficacy. The findings demonstrated that the compound significantly reduced cell viability in MCF7 and HeLa cells while also promoting apoptosis through increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .
Synergistic Effects with Other Agents
Another investigation highlighted the synergistic effects of this compound when combined with traditional chemotherapeutic agents such as doxorubicin. The combination therapy not only enhanced the cytotoxic effects but also reduced the IC50 values significantly, indicating a potential for improved therapeutic strategies in cancer treatment .
Comparative Analysis
When compared to other imidazo[1,2-b]pyrazole derivatives, 6-cyclohexyl-1-isopropyl shows unique structural features that contribute to its enhanced bioactivity. For instance:
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| 6-Cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole | 12.0 | Similar structure with less potency |
| 6-(Furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole | 15.0 | Different substituent leading to varied activity |
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
One of the prominent applications of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer progression. Research has shown that this compound acts as an inhibitor of the FLT3-ITD kinase, which is crucial in acute myeloid leukemia (AML). The inhibition of this kinase can lead to reduced proliferation of cancer cells and improved outcomes for patients with FLT3 mutations, who typically face higher relapse rates and poorer prognoses .
2. Inhibition of Kinases
In addition to its anticancer properties, this compound has been studied for its ability to inhibit other kinases. For instance, it has been identified as a selective inhibitor of epidermal growth factor receptor (EGFR) variants associated with certain mutations. This selectivity allows for targeted therapeutic strategies that can minimize side effects often associated with broader-spectrum inhibitors .
3. Dermatological Applications
The compound's properties extend to dermatological formulations as well. Its inclusion in cosmetic formulations has been investigated due to its potential skin benefits. Studies indicate that imidazo[1,2-b]pyrazole derivatives can enhance the stability and efficacy of topical applications, making them suitable candidates for formulations aimed at improving skin health and addressing various dermal conditions .
Table 1: Summary of Key Studies on this compound
Insights from Diverse Sources
The exploration of this compound reveals its multifaceted applications across various fields:
- Pharmacological Research : Its role as a kinase inhibitor places it at the forefront of drug development for targeted cancer therapies.
- Cosmetic Formulations : The compound's integration into dermatological products highlights its versatility beyond traditional medicinal uses.
Comparison with Similar Compounds
Comparison with Indole-Based Compounds: Pruvanserin Isostere
Physicochemical Properties
The substitution of indole with imidazo[1,2-b]pyrazole in the 5-HT2A antagonist pruvanserin (3) resulted in significant changes:
| Property | Pruvanserin (Indole-based) | Imidazo[1,2-b]pyrazole Isostere (4) |
|---|---|---|
| logD (lipophilicity) | Higher | Lower (reduced by ~1.5 log units) |
| Aqueous Solubility | Poor | Improved (4-fold increase) |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH deprotonation) |
The lower logD of the imidazo[1,2-b]pyrazole derivative (4) directly correlates with its increased solubility, a critical factor for bioavailability.
Comparison with Other Imidazo[1,2-b]pyrazole Derivatives
Substituent Effects on Properties
Variations in substituents at the 1- and 6-positions significantly influence physicochemical and biological profiles:
- Cyclohexyl vs.
- Isopropyl vs. Reactive Groups : The isopropyl substituent is metabolically stable compared to chloroethyl (e.g., 1-(2-chloroethyl)-6-cyclopropyl derivative), which may undergo nucleophilic substitution or oxidation .
Pharmacological Activity
- Anticancer Potential: Derivatives like 6-aryl-substituted imidazo[1,2-b]pyrazoles exhibit cancer cell growth inhibition, influenced by electron-withdrawing/donating groups .
- Anti-inflammatory Activity : Substitution with polar groups (e.g., carboxylates) enhances activity, suggesting the 6-cyclohexyl-1-isopropyl derivative could be optimized for this purpose .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and how can they be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or cyclization reactions. For example, imidazo[1,2-b]pyrazole derivatives are often prepared by reacting substituted pyrazoles with α-haloketones or via one-pot multicomponent reactions under acidic conditions. Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Design of Experiments (DOE) frameworks, such as fractional factorial designs, can systematically identify critical variables (e.g., molar ratios, reaction time) to maximize yield while minimizing experimental runs . X-ray crystallography (as in ) and NMR spectroscopy are critical for confirming regioselectivity and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR to confirm substituent positioning and purity (e.g., cyclohexyl/isopropyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Diffraction : To resolve crystal packing and intermolecular interactions, as demonstrated in imidazo[1,2-b]pyrazole derivatives .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and guide synthetic modifications .
Q. What reaction mechanisms govern the formation of the imidazo[1,2-b]pyrazole core?
- Methodological Answer : The core forms via nucleophilic attack of a pyrazole nitrogen on an electrophilic carbonyl group, followed by cyclization. Mechanistic studies using isotopic labeling (e.g., N NMR) or kinetic analysis (e.g., rate-determining step identification) are recommended. Computational reaction path searches, as employed by ICReDD, can map transition states and intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyrazole scaffold be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing Groups : Introducing temporary substituents (e.g., SEM or SEM-protected amines) to steer electrophilic substitution .
- Metal Catalysis : Palladium-mediated C–H activation for site-selective functionalization (e.g., Suzuki coupling at the 6-position) .
- Computational Screening : Quantum chemical calculations (e.g., Fukui indices) to predict reactive sites .
Q. What computational tools are most effective for designing novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore synthetic feasibility .
- Molecular Docking : To predict binding affinity against target proteins (e.g., kinase inhibitors).
- Quantitative Structure-Property Relationship (QSPR) Models : Correlate substituent effects (e.g., cyclohexyl hydrophobicity) with solubility or bioavailability .
Q. How can contradictory data in pharmacological studies (e.g., variable IC values) be resolved?
- Methodological Answer :
- Standardized Assays : Control for variables like cell line heterogeneity (e.g., HeLa vs. ACHN) and solvent effects (DMSO concentration) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclohexyl with adamantyl) to isolate pharmacophore contributions .
- Meta-Analysis : Use statistical tools to reconcile discrepancies across studies, accounting for methodological differences .
Q. What experimental designs are optimal for studying the compound’s stability under varying conditions (pH, temperature)?
- Methodological Answer :
- Accelerated Stability Testing : Use DOE to simulate degradation pathways (e.g., Arrhenius modeling for thermal stability).
- High-Throughput Screening (HTS) : Multi-well plate setups to test pH/oxidative stability in parallel .
- Analytical Monitoring : LC-MS or HPLC to quantify degradation products and identify instability triggers (e.g., hydrolysis at the imidazole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
